An In-Depth Technical Guide to 5-Fluoro-2-methylbenzothiazole (CAS 399-75-7)
An In-Depth Technical Guide to 5-Fluoro-2-methylbenzothiazole (CAS 399-75-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-methylbenzothiazole is a fluorinated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique structural features, combining the benzothiazole scaffold with a strategically placed fluorine atom and a methyl group, make it a valuable building block for the synthesis of novel bioactive molecules. The benzothiazole core is a well-established pharmacophore found in a variety of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and antiprotozoal properties. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, often enhancing metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of 5-Fluoro-2-methylbenzothiazole, offering insights for its effective utilization in research and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical characteristics of 5-Fluoro-2-methylbenzothiazole is fundamental for its application in synthesis and drug design.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 399-75-7 | [1][2] |
| Molecular Formula | C₈H₆FNS | [1][2] |
| Molecular Weight | 167.20 g/mol | [1][2] |
| Appearance | Colorless to pale yellow oil | [3] |
| Boiling Point | 110-112 °C at 7 mmHg | |
| Density | 1.256 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.584 | |
| Flash Point | 85 °C (185 °F) - closed cup | |
| Solubility | Slightly soluble in chloroform and methanol | [3] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and characterization of 5-Fluoro-2-methylbenzothiazole.
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¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectra provide detailed information about the molecular structure. The ¹H NMR spectrum will characteristically show signals for the methyl protons and the aromatic protons on the benzothiazole ring system. The coupling patterns of the aromatic protons are influenced by the fluorine substituent. Similarly, the ¹³C NMR spectrum will display distinct resonances for each carbon atom in the molecule, with the carbon atom bonded to fluorine exhibiting a characteristic large one-bond C-F coupling constant.[4][5][6]
-
Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific functional groups. Key absorption bands for 5-Fluoro-2-methylbenzothiazole are expected for the C=N stretching of the thiazole ring, C-F stretching, C-H stretching of the methyl and aromatic groups, and the characteristic aromatic C=C stretching vibrations.[7]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information by identifying stable fragment ions.[8][9][10]
Synthesis of 5-Fluoro-2-methylbenzothiazole
The synthesis of 5-Fluoro-2-methylbenzothiazole typically involves the construction of the benzothiazole ring system from a suitably substituted aniline derivative. The most common and direct approach is the condensation of 2-amino-4-fluorothiophenol with an acetylating agent.
Figure 1: General synthetic workflow for 5-Fluoro-2-methylbenzothiazole.
Detailed Protocol: A Plausible Synthetic Route
Part 1: Synthesis of the Key Intermediate: 2-Amino-4-fluorothiophenol
The synthesis of 2-amino-4-fluorothiophenol is a critical first step. A common method involves the thiocyanation of 4-fluoroaniline followed by reduction.
Step 1: Thiocyanation of 4-Fluoroaniline
-
Dissolve 4-fluoroaniline in a suitable solvent such as methanol or acetic acid.
-
Cool the solution in an ice bath.
-
Add a source of thiocyanate, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN).
-
Slowly add a solution of bromine in the same solvent while maintaining the low temperature. The bromine reacts with the thiocyanate to form the electrophilic thiocyanogen, which then substitutes onto the aniline ring, predominantly at the ortho position to the amino group.
-
After the addition is complete, allow the reaction to stir for a specified time.
-
Work up the reaction by quenching with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine, followed by neutralization and extraction to isolate the 2-amino-5-fluorophenyl thiocyanate.
Step 2: Reduction to 2-Amino-4-fluorothiophenol
-
The isolated 2-amino-5-fluorophenyl thiocyanate is then reduced to the corresponding thiophenol.
-
A common reducing agent for this transformation is sodium dithionite (Na₂S₂O₄) in an aqueous or biphasic system.
-
The reaction mixture is typically heated to effect the reduction.
-
After the reaction is complete, the 2-amino-4-fluorothiophenol can be isolated by extraction into an organic solvent after adjusting the pH.
Part 2: Cyclization to form 5-Fluoro-2-methylbenzothiazole
Step 3: Condensation with an Acetylating Agent
-
Dissolve the crude or purified 2-amino-4-fluorothiophenol in a suitable solvent, such as acetic acid or a higher-boiling-point solvent like toluene.
-
Add an acetylating agent, most commonly acetic anhydride or acetyl chloride. Acetic anhydride is generally preferred as it is less volatile and the reaction is not reversible.[11][12]
-
Heat the reaction mixture to reflux to promote the condensation and cyclization. The reaction involves the initial N-acetylation of the amino group, followed by an intramolecular cyclization with the thiol group to form the thiazole ring.
-
Monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the product. This may involve pouring the mixture into water to precipitate the product, followed by filtration, or extraction with an organic solvent.
-
Purify the crude 5-Fluoro-2-methylbenzothiazole by techniques such as recrystallization or column chromatography to obtain the final product of high purity.
Reactivity and Chemical Transformations
The reactivity of 5-Fluoro-2-methylbenzothiazole is governed by the interplay of the electron-rich benzothiazole ring system, the electron-withdrawing fluorine atom, and the reactive methyl group at the 2-position.
Figure 2: Key reactivity sites of 5-Fluoro-2-methylbenzothiazole.
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Electrophilic Aromatic Substitution: The benzene ring of the benzothiazole system can undergo electrophilic aromatic substitution. The fluorine atom is an ortho-, para-director, while the fused thiazole ring also influences the position of substitution. The interplay of these directing effects will determine the regioselectivity of reactions such as nitration, halogenation, and sulfonation.
-
Reactions at the 2-Methyl Group: The methyl group at the 2-position is activated and can participate in various reactions. For instance, it can undergo condensation reactions with aldehydes and ketones in the presence of a base. This reactivity is crucial for extending the molecular framework and introducing further diversity.
-
Nucleophilic Aromatic Substitution: While less common, the fluorine atom can potentially be displaced by strong nucleophiles under forcing conditions, although the benzothiazole ring is generally not highly activated for such reactions.
Applications in Drug Development
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The incorporation of fluorine further enhances its potential in drug design. 5-Fluoro-2-methylbenzothiazole serves as a key intermediate in the synthesis of compounds with a range of therapeutic applications.
Antiprotozoal Agents
Several sources indicate that 5-Fluoro-2-methylbenzothiazole is a useful reactant in the preparation of antileishmanial drug candidates.[6][13][14] Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The development of new and effective antileishmanial drugs is a global health priority. The fluorinated benzothiazole scaffold can be elaborated to generate novel compounds with potent activity against Leishmania parasites. The synthetic accessibility of 5-Fluoro-2-methylbenzothiazole makes it an attractive starting point for the exploration of new chemical space in the search for antiprotozoal agents.
Other Potential Therapeutic Areas
Given the broad biological activities of benzothiazole derivatives, compounds derived from 5-Fluoro-2-methylbenzothiazole could be investigated for a variety of other therapeutic applications, including:
-
Anticancer Agents: Many benzothiazole derivatives have shown potent anticancer activity.
-
Antimicrobial Agents: The benzothiazole nucleus is present in several antimicrobial compounds.
-
Anti-inflammatory Agents: Certain benzothiazole derivatives have demonstrated anti-inflammatory properties.
The strategic placement of the fluorine atom in 5-Fluoro-2-methylbenzothiazole can be leveraged to improve the drug-like properties of the resulting molecules, making it a valuable tool for medicinal chemists.
Safety and Handling
5-Fluoro-2-methylbenzothiazole is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
Hazard Identification
According to available safety data, 5-Fluoro-2-methylbenzothiazole is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. It is recommended to store it under an inert atmosphere in a refrigerator.[3]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
5-Fluoro-2-methylbenzothiazole is a versatile and valuable building block for chemical synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its synthesis, while requiring careful execution, is achievable through established chemical transformations. The combination of the benzothiazole core with a fluorine atom and a reactive methyl group provides a rich platform for the generation of diverse molecular architectures with the potential for a wide range of biological activities. As the demand for novel therapeutics continues to grow, the strategic use of fluorinated heterocyclic compounds like 5-Fluoro-2-methylbenzothiazole will undoubtedly play an increasingly important role in the development of the next generation of medicines.
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